molecular formula C15H11N3O4S B2972004 methyl 2-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate CAS No. 851944-12-2

methyl 2-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate

Cat. No.: B2972004
CAS No.: 851944-12-2
M. Wt: 329.33
InChI Key: NXPWVQRGIHSVDD-UHFFFAOYSA-N
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Description

Methyl 2-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate is a complex organic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core fused with a benzoate moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate typically involves the cyclocondensation of 3,4-dihydropyrimidine-2(1H)-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the reactants in the presence of a base, such as potassium carbonate, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, where nucleophiles replace the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or thiazolopyrimidines.

Scientific Research Applications

Methyl 2-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazolopyrimidine core is structurally similar to purine bases, allowing it to interact with biological targets effectively . This interaction can lead to the inhibition of key pathways involved in cell proliferation, inflammation, or microbial growth.

Comparison with Similar Compounds

Methyl 2-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate can be compared with other thiazolopyrimidine derivatives:

  • Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Methyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Methyl 5-(2-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

These compounds share a similar core structure but differ in their substituents, which can influence their biological activity and chemical properties.

Properties

IUPAC Name

methyl 2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c1-22-14(21)9-4-2-3-5-11(9)17-12(19)10-8-16-15-18(13(10)20)6-7-23-15/h2-8H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPWVQRGIHSVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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